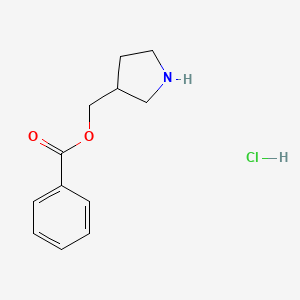

3-Pyrrolidinylmethyl benzoate hydrochloride

Übersicht

Beschreibung

“3-Pyrrolidinylmethyl benzoate hydrochloride” (PMBC) is an organic compound that is commonly used in scientific experiments due to its diverse biological and physical properties. It has a molecular formula of C12H16ClNO2 and a molecular weight of 241.71 g/mol .

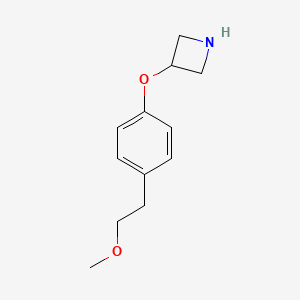

Molecular Structure Analysis

The molecular structure of PMBC consists of a pyrrolidinylmethyl group attached to a benzoate group, with a hydrochloride ion for charge balance . The exact structure can be determined using techniques such as X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Applications in Coordination Polymers and Photophysical Properties

Coordination Networks for Nonlinear Optical Materials :Zinc(II) and cadmium(II) coordination networks, synthesized using m-pyridinecarboxylate bridging ligands, showed significant powder second harmonic generation efficiencies, indicating their potential use in creating polar solids for nonlinear optical applications (Evans & Lin, 2001).

Photophysical Properties of Lanthanide-based Coordination Polymers :Lanthanide complexes synthesized from aromatic carboxylic acids demonstrated interesting photophysical properties. For instance, Tb(3+) complexes exhibited bright green luminescence efficiencies in solid state, making them useful for potential applications in lighting or display technologies (Sivakumar et al., 2011).

Applications in Electrochromic Materials

- Electrochromic Properties of Polypyrrole Derivatives :A pyrrole derivative, when electropolymerised, displayed distinct electrochromic properties with improved chromatic contrast and switching time. This property is significant for applications in smart windows, displays, and pH sensors due to the color variation with voltage changes (Almeida et al., 2017).

Applications in Sensing Technologies

- Ion Selective Sensors :Benzoate-doped polypyrrole was used to create solid-state ion selective sensors, exhibiting a near-Nernstian behavior. This is particularly relevant for detecting benzoate ions in various applications like food safety, environmental monitoring, and clinical diagnostics (Alizadeh et al., 2012).

Applications in Material Science

Crystal Engineering for NLO-active Solids :The rational synthesis of zinc(II) and cadmium(II) coordination networks with p-pyridinecarboxylate bridging ligands has illustrated the potential in creating Non-Linear Optical (NLO) active acentric solids based on their structure and interpenetration, relevant in fields like photonics and telecommunications (Evans & Lin, 2001).

Photoresponsive Complex Frameworks :A hydrothermal selective hydrogenation process and self-assembly of the product with zinc ion led to the formation of a highly stable photoactive complex. This complex displays long-range electron transfer behavior, which is crucial for developing advanced materials in solar energy conversion and electronic devices (Zhang et al., 2014).

Eigenschaften

IUPAC Name |

pyrrolidin-3-ylmethyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(11-4-2-1-3-5-11)15-9-10-6-7-13-8-10;/h1-5,10,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVIGSFGJQGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidinylmethyl benzoate hydrochloride | |

CAS RN |

1220027-52-0 | |

| Record name | 3-Pyrrolidinemethanol, 3-benzoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)

![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)

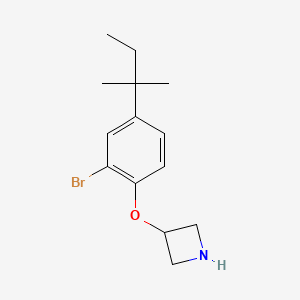

![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)

![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)

![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)

![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)

![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)

![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)